3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide
Description
The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide is a pyrazoline-based hydrazide derivative. Structurally, it consists of a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole moiety linked via a propanohydrazide bridge to a 2-methyl-3-phenyl-2-propen-1-ylidene substituent.
Properties
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(10-14-6-4-3-5-7-14)11-18-20-16(22)9-8-15-13(2)19-21-17(15)23/h3-7,10-11,15H,8-9H2,1-2H3,(H,20,22)(H,21,23)/b12-10+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPCPLJHHOSEPY-SIBNOYASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a family of pyrazoline hydrazides with varying substituents on the hydrazone moiety. Below is a comparative analysis of its structural analogs, focusing on substituent effects and their implications:
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
Electron-donating groups (e.g., -OH in ) may stabilize resonance structures, influencing redox behavior .
Solubility and Bioavailability: Polar substituents (-OH, -NO₂) improve aqueous solubility but may reduce membrane permeability. Conversely, hydrophobic groups (benzylidene in ) favor lipid bilayer penetration .
Bioactivity Correlations :
- Clustering analyses () indicate that structural similarity (e.g., shared hydrazide-pyrazoline backbone) correlates with overlapping bioactivity profiles, such as antimicrobial or anticancer effects .
- Substituent-specific interactions (e.g., hydrogen bonding via -OH in ) can enhance target selectivity .
Methodologies for Comparative Analysis
Computational Similarity Metrics
- Fingerprint-Based Methods : Tanimoto and Dice indices () quantify structural overlap using bit-vector representations (e.g., MACCS or Morgan fingerprints). These metrics are widely used in virtual screening to prioritize analogs with shared pharmacophores .
- Graph-Based Comparisons : Graph isomorphism algorithms () provide rigorous assessments of topological similarity, though computational costs limit their application to small molecules .
Experimental Approaches
- Crystallography : X-ray studies () reveal how substituents influence molecular conformation and crystal packing. For example, halogenated analogs () exhibit distinct intermolecular interactions (e.g., halogen bonding) .
- Lumping Strategies : Grouping structurally similar compounds () simplifies property prediction by assuming shared physicochemical behaviors (e.g., reactivity or solubility) .
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